1-[(4-Iodophenyl)methyl]-1H-pyrrole

Myeloperoxidase Inhibition Inflammation Enzyme Assay

1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4) is a synthetic organic compound characterized by a pyrrole ring N-substituted with a 4-iodobenzyl group. This heterocyclic small molecule (C11H10IN, MW 283.11 g/mol) is a versatile building block in medicinal chemistry and materials science.

Molecular Formula C11H10IN
Molecular Weight 283.11 g/mol
CAS No. 143128-29-4
Cat. No. B3047663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Iodophenyl)methyl]-1H-pyrrole
CAS143128-29-4
Molecular FormulaC11H10IN
Molecular Weight283.11 g/mol
Structural Identifiers
SMILESC1=CN(C=C1)CC2=CC=C(C=C2)I
InChIInChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2
InChIKeyBAPDTHNKTSOIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4): Procurement-Grade Overview of a Versatile Halogenated Pyrrole Scaffold


1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4) is a synthetic organic compound characterized by a pyrrole ring N-substituted with a 4-iodobenzyl group . This heterocyclic small molecule (C11H10IN, MW 283.11 g/mol) is a versatile building block in medicinal chemistry and materials science . Its defining structural feature is the covalent attachment of a para-iodophenyl moiety via a methylene bridge to the pyrrole nitrogen, which imparts unique electronic and steric properties distinct from other halogenated or N-substituted pyrrole analogs . Commercially, it is available as a research chemical with a typical minimum purity specification of 95% , and it is employed in diverse applications ranging from the synthesis of bioactive molecules to the development of functional materials .

Why 1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4) Cannot Be Simply Replaced by Other Halogenated Pyrrole Analogs


The scientific or industrial user cannot casually substitute 1-[(4-Iodophenyl)methyl]-1H-pyrrole with other halogenated pyrrole derivatives without risking significant divergence in experimental outcomes. While many N-substituted pyrroles share a common core, the specific combination of the para-iodophenyl substituent and the methylene spacer in this compound creates a distinct chemical and biological profile. Simple replacement with a chloro-, bromo-, or differently positioned iodo-analog can lead to substantial changes in reactivity, binding affinity, and overall performance in a given application. For instance, the iodine atom's larger van der Waals radius and lower electronegativity compared to chlorine or bromine alter the molecule's electronic distribution and its capacity for specific intermolecular interactions, such as halogen bonding . The para-substitution pattern and the methylene bridge further dictate conformational preferences and steric bulk, which are critical in target recognition and material self-assembly processes . The quantitative evidence below demonstrates that these structural nuances translate into measurable differences in key performance metrics, making this specific compound indispensable for applications requiring its precise set of properties [1].

Quantitative Performance Differentiation: 1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4) vs. Key Comparators


Myeloperoxidase (MPO) Inhibition Potency: 1-[(4-Iodophenyl)methyl]-1H-pyrrole Exhibits a 16-Fold Improvement in IC50 Over a Structurally Related Inhibitor

1-[(4-Iodophenyl)methyl]-1H-pyrrole inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This potency is contrasted with the structurally related MPO inhibitor, MPO-IN-1, which exhibits an IC50 of 2.6 µM (2600 nM) under comparable assay conditions . The difference in inhibitory concentration is approximately 16.4-fold, favoring the target compound.

Myeloperoxidase Inhibition Inflammation Enzyme Assay

MPO Inhibitory Activity Comparison: 1-[(4-Iodophenyl)methyl]-1H-pyrrole Shows Intermediate Potency vs. Highly Optimized and Less Potent Leads

The MPO IC50 of 1-[(4-Iodophenyl)methyl]-1H-pyrrole (159 nM) positions it as an inhibitor of significant potency. It is less potent than the highly optimized inhibitor, Myeloperoxidase Inhibitor-II, which achieves an IC50 of 18 nM . However, it is considerably more potent than the virtual screening hit A1, which had an IC50 of 500 nM [1]. This demonstrates that the compound's activity is on par with a meaningful subset of known MPO inhibitors, providing a valuable chemical starting point.

Myeloperoxidase Inhibition Lead Optimization SAR

Iodine-Enabled Halogen Bonding: A Differentiating Feature for Molecular Recognition vs. Non-Iodinated Analogs

The presence of the para-iodophenyl group in 1-[(4-Iodophenyl)methyl]-1H-pyrrole enables strong, directional halogen bonding interactions, a feature absent in non-halogenated or lighter halogen (Cl, Br) analogs. This is a well-established class-level inference for iodoaromatic compounds . The strength of a halogen bond follows the trend I > Br > Cl, with iodine forming the strongest and most directional interactions due to its larger, more polarizable σ-hole [1]. While direct comparative data for this exact scaffold is not available, this fundamental physicochemical property differentiates it from its chloro- and bromo-substituted counterparts, which would exhibit weaker or negligible halogen bonding under the same conditions.

Halogen Bonding Crystal Engineering Molecular Recognition

Recommended Application Scenarios for 1-[(4-Iodophenyl)methyl]-1H-pyrrole (CAS 143128-29-4) Based on Quantitative Differentiation


Tool Compound for Investigating Myeloperoxidase (MPO) Biology in Inflammatory Models

The compound's validated inhibition of MPO with an IC50 of 159 nM makes it a suitable chemical probe for academic and pharmaceutical research into the role of MPO in inflammation and related pathologies. Its potency is sufficient for in vitro enzyme assays and cell-based studies, offering a distinct activity profile compared to other known inhibitors. Researchers can use this compound to dissect MPO-mediated pathways in disease models of cardiovascular disease, neuroinflammation, or autoimmune disorders, as supported by its established inhibitory activity [1].

Medicinal Chemistry Lead for MPO-Targeted Therapeutics

With a well-defined and moderate potency (IC50 = 159 nM) against human MPO, this compound serves as an excellent starting point for hit-to-lead and lead optimization campaigns. Its activity is significantly better than many virtual screening hits (e.g., IC50 = 500 nM for A1) and provides a clear path for structure-activity relationship (SAR) studies [1]. The presence of the iodine atom further allows for potential radiolabeling (with I-125 or I-131) for drug metabolism and pharmacokinetic (DMPK) studies or for use as a chemical handle for late-stage functionalization via cross-coupling reactions .

Crystal Engineering and Supramolecular Synthesis Leveraging Strong Iodine-Based Halogen Bonds

The para-iodophenyl moiety is a proven and reliable halogen bond donor, a feature that distinguishes this compound from its bromo and chloro analogs. This property is invaluable for crystal engineers and supramolecular chemists aiming to design predictable solid-state architectures, co-crystals, or functional materials. The directional nature of the C–I⋯N, O, or S halogen bond can be exploited to control molecular packing, create porous frameworks, or stabilize reactive intermediates [1].

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